5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)
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Overview
Description
5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) is a complex organic compound that plays a significant role in various biochemical processes. This compound is a nucleotide analog, which means it mimics the structure of natural nucleotides found in DNA and RNA. Its unique structure allows it to interact with biological molecules in specific ways, making it valuable in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) involves multiple steps, starting from basic organic molecules. The process typically includes the protection of functional groups, formation of the nucleotide base, and subsequent phosphorylation to introduce the triphosphate group. Common reagents used in these reactions include protecting agents, phosphorylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, often involving automated synthesizers and high-throughput purification methods. The use of solid-phase synthesis is common, where the nucleotide is assembled step-by-step on a solid support, allowing for efficient production and purification .
Chemical Reactions Analysis
Types of Reactions
5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in disulfide formation, while reduction leads to the regeneration of the thiol group .
Scientific Research Applications
5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of DNA and RNA interactions, replication, and repair mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industry: Utilized in the development of diagnostic tools and biosensors
Mechanism of Action
The mechanism of action of 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleotide function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleotide synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate): Another nucleotide analog with similar applications in research and medicine.
Adenosine 5’-triphosphate: A naturally occurring nucleotide involved in energy transfer within cells.
Uniqueness
What sets 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) apart is its specific structure, which allows for unique interactions with biological molecules. Its ability to mimic natural nucleotides while introducing modifications makes it a powerful tool in both basic and applied research .
Properties
Molecular Formula |
C20H36N5O16P3S |
---|---|
Molecular Weight |
727.5 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36N5O16P3S/c21-13(11-45)19(29)23-6-4-2-1-3-5-22-16(27)7-12-9-25(20(30)24-18(12)28)17-8-14(26)15(39-17)10-38-43(34,35)41-44(36,37)40-42(31,32)33/h9,13-15,17,26,45H,1-8,10-11,21H2,(H,22,27)(H,23,29)(H,34,35)(H,36,37)(H,24,28,30)(H2,31,32,33)/t13-,14+,15-,17-/m1/s1 |
InChI Key |
VJEGHMTUXHBTIC-JYYAWHABSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)[C@@H](CS)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)C(CS)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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